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Compound of Interest

Compound Name: 1-(2-Aminophenyl)piperidin-2-one

CAS No.: 167864-96-2

Cat. No.: B3245349

Get Quote

Executive Summary
This technical guide analyzes the critical role of 1-(4-aminophenyl)piperidin-2-one (CAS:

438056-68-9) in the total synthesis of Apixaban (Eliquis®).[1] While often colloquially or

erroneously referred to as the ortho-isomer [1-(2-aminophenyl)...], the para-isomer is the

structural pharmacophore required for Factor Xa inhibition.[1] This intermediate serves as the

"southern" anchor of the Apixaban molecule, providing the essential piperidinone ring linked to

the central phenyl core.[1]

This guide details the synthesis, purification, and downstream coupling of this intermediate,

emphasizing process chemistry optimization, impurity control, and scalable manufacturing

protocols.[1]

Critical Note on Regiochemistry
Correction: The prompt specified 1-(2-aminophenyl)piperidin-2-one. Technical Reality:

Apixaban requires the para-substituted congener, 1-(4-aminophenyl)piperidin-2-one.[1] The

ortho-isomer (2-amino) introduces a steric "kink" that prevents the molecule from adopting the

linear conformation necessary to bind within the S1/S4 pockets of Factor Xa.[1] Consequently,
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this guide focuses on the para-isomer as the productive intermediate, while noting the ortho-

isomer as a potential regioisomeric impurity to be purged.[1]

Chemical Profile & Strategic Importance[1]
Property Specification

Chemical Name 1-(4-Aminophenyl)piperidin-2-one

Common Name Apixaban Amine Intermediate (Fragment A)

CAS Number 438056-68-9

Molecular Formula C₁₁H₁₄N₂O

Molecular Weight 190.24 g/mol

Role
Nucleophilic coupling partner for the pyrazolo-

pyridine core

Key Functionality
Primary aniline (nucleophile) + Lactam

(pharmacophore)

Strategic Role in Retrosynthesis: The synthesis of Apixaban is convergent.[1] The molecule is

assembled by coupling two major fragments:[1][2]

Fragment A (Nucleophile): 1-(4-aminophenyl)piperidin-2-one.[1][2]

Fragment B (Electrophile): Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate or a

pre-cyclized pyrazole derivative.[1]

The purity of Fragment A is paramount; unreacted aniline precursors or regioisomers

(ortho/meta) lead to "rogue" anticoagulants with unpredictable potencies.[1]

Synthetic Pathways[1][5]
We evaluate two industrial routes: the Classical Nitro-Reduction Route (robust, established)

and the Green C-H Oxidation Route (modern, atom-economical).[1]

Route 1: The Classical Nitro-Reduction (Standard)
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This route builds the lactam ring on a nitro-aromatic scaffold before reducing it to the active

amine.[1]

Alkylation/Amidation: 4-Nitroaniline reacts with 5-chlorovaleroyl chloride (or 5-bromovaleroyl

chloride).[1]

Cyclization: Base-promoted intramolecular cyclization forms the piperidinone ring.[1]

Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or Fe/HCl.

[1]

Route 2: The "Green" C-H Oxidation (Advanced)
Developed to avoid corrosive acid chlorides, this route uses oxidative functionalization.[1]

N-Arylation: 4-Chloronitrobenzene is condensed with piperidine.[1][3][2]

Oxidation: Sodium chlorite (NaClO₂) oxidizes the piperidine ring in situ to the lactam.[1]

Reduction: Standard nitro reduction.

Visualization: Synthesis Workflows
The following diagram compares the logic of both pathways.
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Caption: Comparison of Classical (Red) vs. Green Oxidative (Green) pathways to the key

Apixaban intermediate.

Detailed Experimental Protocols
These protocols are designed for self-validation.[1] The "Checkpoint" steps ensure quality

control before proceeding.

Protocol A: Synthesis via Nitro-Reduction (Classical)[1]
Reagents:

4-Nitroaniline (1.0 eq)[1]

5-Chlorovaleroyl chloride (1.2 eq)[1]
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Triethylamine (TEA) (1.5 eq)

Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

THF (Anhydrous)

Step-by-Step Methodology:

Amidation:

Dissolve 4-nitroaniline in THF under N₂ atmosphere. Cool to 0°C.[1]

Add TEA slowly.

Add 5-chlorovaleroyl chloride dropwise over 30 minutes.[1] Exothermic reaction; maintain

T < 10°C.[1]

Mechanism:[1][3][2][4][5][6][7] Nucleophilic attack of the aniline nitrogen on the acyl

chloride.[1]

Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of 4-nitroaniline.

[1]

Cyclization:

Cool the reaction mixture to -10°C.

Add KOtBu solution slowly. The base deprotonates the amide nitrogen, triggering

intramolecular nucleophilic substitution (S_N2) to displace the terminal chloride.[1]

Stir for 4 hours at room temperature.

Quench: Pour into ice water. Filter the precipitated solid (1-(4-nitrophenyl)piperidin-2-one).

[1]

Yield Target: >85%.

Reduction:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://cymitquimica.com/cas/438056-68-9/
https://cymitquimica.com/cas/438056-68-9/
https://cymitquimica.com/cas/438056-68-9/
https://cymitquimica.com/cas/438056-68-9/
https://cymitquimica.com/cas/438056-68-9/
https://www.researchgate.net/publication/376479740_A_practical_synthesis_for_the_key_intermediate_of_apixaban
https://www.researchgate.net/publication/373606858_A_practical_synthesis_for_the_key_intermediate_G_of_Apixaban/fulltext/64f32d4e48c07f3da3cfc3d0/A-practical-synthesis-for-the-key-intermediate-G-of-Apixaban.pdf
https://patents.google.com/patent/US20170015663A1/en
https://patents.google.com/patent/US20180099963A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6769096/
https://patents.google.com/patent/WO2016020711A1/en
https://cymitquimica.com/cas/438056-68-9/
https://cymitquimica.com/cas/438056-68-9/
https://cymitquimica.com/cas/438056-68-9/
https://cymitquimica.com/cas/438056-68-9/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3245349?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suspend the nitro-lactam in Methanol.[1]

Add 10% Pd/C (5 wt% loading).

Hydrogenate at 3 atm (45 psi) H₂ pressure for 6 hours.

Filter catalyst over Celite.[1] Concentrate filtrate.[1]

Purification: Recrystallize from Ethanol/Water.[1]

Protocol B: Downstream Coupling (The "Apixaban
Assembly")[1]
This step demonstrates how the intermediate is used to form the Apixaban core.[1][3][2][5]

Reagents:

1-(4-Aminophenyl)piperidin-2-one (Fragment A)[1]

Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Fragment B)[1]

Triethylamine[1][5][7][8]

Solvent: Ethyl Acetate or Toluene[1]

Methodology:

Cycloaddition:

Dissolve Fragment A and Fragment B in Ethyl Acetate.

Add TEA (2.5 eq) dropwise at reflux.[1]

Mechanism:[1][3][2][4][5][6][7] The aniline nitrogen of Fragment A displaces the chloride on

Fragment B. Subsequent intramolecular cyclization forms the central dihydropyrazole ring.

[1]

Oxidation/Aromatization:
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Often requires a specific oxidation step (e.g., with DDQ or simply air/catalyst depending on

the specific derivative) to establish the double bond if forming the fully aromatic pyrazole,

though Apixaban retains a specific saturation pattern in the lactam ring (not the central

core).[1] Note: Apixaban core is a tetrahydro-pyrazolo-pyridine.[1][6][8]

Amidation:

The ethyl ester is converted to the carboxamide using ammonia in methanol/glycol to yield

Apixaban.[1]

Impurity Profiling & Control
High-performance liquid chromatography (HPLC) is required to detect specific impurities that

arise from this intermediate.[1]

Impurity Type Origin
Structure/Descripti
on

Control Strategy

Regioisomer
Impure Starting

Material

1-(2-

Aminophenyl)piperidin

-2-one (Ortho)

Use >99% pure 4-

nitroaniline.[1] Monitor

via HPLC (RRT ~0.85

vs Main Peak).[1]

Over-Reduction Reduction Step

Piperidine ring

opening or aniline

saturation

Control H₂ pressure;

avoid Pt catalysts

which may reduce the

aromatic ring.[1]

Dimer Coupling Step
Azo-dimer formation

(Ar-N=N-Ar)

Maintain strict inert

atmosphere during

reduction and storage.

[1]

Incomplete Cyclization Synthesis Step 1
Open-chain chloro-

amide

Ensure full conversion

in cyclization step

using excess base

(KOtBu).[1]
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Logic of the Pathway (Graphviz)[1]
The following diagram illustrates the incorporation of the intermediate into the final Apixaban

structure, highlighting the critical "Assembly Point."

Fragment A:
1-(4-Aminophenyl)

piperidin-2-one
Step 1: Coupling

(Elimination of HCl)
Fragment B:

Hydrazono-acetate
Derivative

Step 2: Cyclization
(Formation of Pyrazole Core)

Intermediate Step 3: Amidation
(Ester -> Amide)

Ethyl Ester Precursor APIXABAN
(Final API)

Click to download full resolution via product page

Caption: Convergent synthesis of Apixaban showing the insertion of the piperidinone-aniline

fragment.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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